molecular formula C18H28N2 B13961280 N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine

N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine

Cat. No.: B13961280
M. Wt: 272.4 g/mol
InChI Key: ZHLIGDINHZSVCF-UHFFFAOYSA-N
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Description

N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a cyclopropane ring attached to a propyl chain, which is further connected to a benzyl-substituted piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with a suitable propylating agent to introduce the propyl chain. The final step involves the cyclopropanation of the propyl chain to form the cyclopropanamine moiety. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
  • N-(1-Benzylpiperidin-4-yl)-2-furamide
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine

Uniqueness

N-(3-(1-benzylpiperidin-3-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

N-[3-(1-benzylpiperidin-3-yl)propyl]cyclopropanamine

InChI

InChI=1S/C18H28N2/c1-2-6-16(7-3-1)14-20-13-5-9-17(15-20)8-4-12-19-18-10-11-18/h1-3,6-7,17-19H,4-5,8-15H2

InChI Key

ZHLIGDINHZSVCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCCNC3CC3

Origin of Product

United States

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